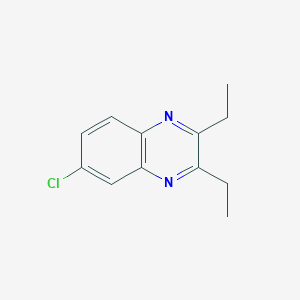

6-Chloro-2,3-diethylquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-2,3-diethylquinoxaline is a chemical compound with the molecular formula C12H12Cl2N2 . Its average mass is approximately 255.143 Da . Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. The chlorine atoms in this specific quinoxaline are positioned at the 6th and 7th positions, and it bears two ethyl groups.

Synthesis Analysis

The synthesis of 6-Chloro-2,3-diethylquinoxaline involves functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with various sulfur and/or nitrogen nucleophiles. The structures of the resulting compounds are established based on spectral data and elemental analysis .

科学的研究の応用

Synthesis and Chemical Properties

- 6-Nitro-2,3-dipiperidinoquinoxaline is formed from 2-chloro-7-nitroquinoxaline, suggesting potential applications in creating substituted quinoxaline derivatives through nucleophilic substitution reactions (Nasielski & Rypens, 1991).

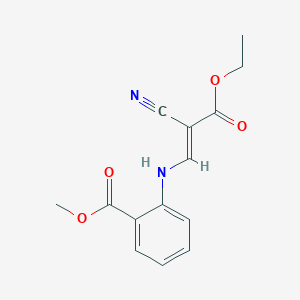

- Reactions of dichloroquinoxaline derivatives with malononitrile and ethyl cyanoacetate yield various 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, indicating the versatility of chloroquinoxalines in synthesizing structurally diverse compounds (Obafemi & Pfleiderer, 2004).

Potential Pharmacological Applications

- 6-Chloro-2,3-diethylquinoxaline derivatives show promise in pharmacology, with studies indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Gouda, & Badria, 2010).

- Quinoxaline derivatives, such as those synthesized from 2-chloro-3-methylquinoxaline, have been explored for optimized antimicrobial activity, suggesting their use in developing new antimicrobial agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

- The study of 6-chloro/methyl-2/3-arylquinoxaline derivatives indicates their potential in anti-tumor applications, particularly in inhibiting SGC-7901 and HepG2 cells (Zhula, 2015).

Miscellaneous Applications

- 6-Acetamido-2-substituted quinoxaline derivatives, synthesized from 6-nitro-2-chloroquinoxaline, have been evaluated as fluorescent whiteners for polyester fibers, demonstrating the compound's potential in industrial applications (Rangnekar & Tagdiwala, 1986).

特性

IUPAC Name |

6-chloro-2,3-diethylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-3-9-10(4-2)15-12-7-8(13)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQLDDMMFLBRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Cl)N=C1CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)

![6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2612082.png)

![(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2612083.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2612084.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2612085.png)

![[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2612086.png)

![1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2612089.png)